2-(吡咯烷-1-基甲基)吗啉

描述

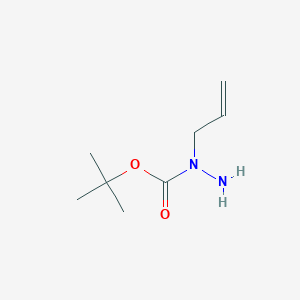

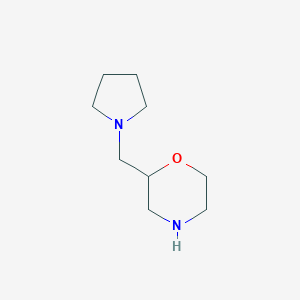

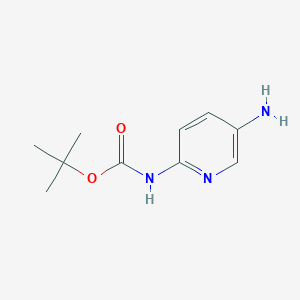

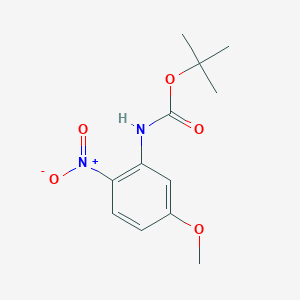

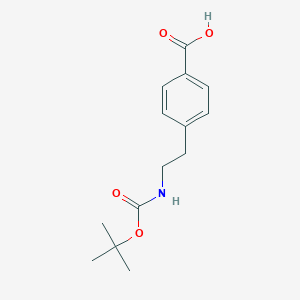

“2-(Pyrrolidin-1-ylmethyl)morpholine” is a compound with the molecular formula C9H18N2O . It is characterized by a morpholine ring and a pyrrolidine ring .

Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-1-ylmethyl)morpholine” includes a morpholine ring and a pyrrolidine ring . The InChI code for this compound is 1S/C9H18N2O/c1-2-5-11(4-1)8-9-7-10-3-6-12-9/h9-10H,1-8H2 .Physical And Chemical Properties Analysis

The molecular weight of “2-(Pyrrolidin-1-ylmethyl)morpholine” is 170.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .科学研究应用

Drug Discovery and Development

The pyrrolidine ring, a core component of 2-(Pyrrolidin-1-ylmethyl)morpholine , is widely utilized in medicinal chemistry due to its versatility and biological activity. It serves as a scaffold for developing novel compounds with potential therapeutic applications . The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, influencing their biological activity .

Proteomics Research

In proteomics, 2-(Pyrrolidin-1-ylmethyl)morpholine is used for its properties as a proteomics research tool. It aids in the study of protein expression, modification, and interaction, which is crucial for understanding disease mechanisms and discovering new drug targets .

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring in 2-(Pyrrolidin-1-ylmethyl)morpholine makes it an excellent candidate for use in stereoselective synthesis. This is particularly important for creating enantiomerically pure compounds, which can have different biological effects and are often required for the development of safe and effective pharmaceuticals .

Bioactive Molecule Design

Researchers utilize 2-(Pyrrolidin-1-ylmethyl)morpholine to design bioactive molecules with target selectivity. The compound’s structure allows for the creation of molecules with specific interactions with biological targets, which is essential for the development of drugs with fewer side effects and improved efficacy .

Pharmacophore Modeling

The non-planarity and sp3-hybridization of the pyrrolidine ring in 2-(Pyrrolidin-1-ylmethyl)morpholine enhance its use in pharmacophore modeling. This modeling is a method used in computational drug design to identify the structural features necessary for a molecule to interact with a specific biological target .

ADME/Tox Studies

The introduction of the pyrrolidine ring in 2-(Pyrrolidin-1-ylmethyl)morpholine can significantly alter the physicochemical properties of a compound, affecting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. This is crucial for predicting the safety and efficacy of potential drug candidates .

Enantioselective Binding Studies

Due to the stereogenic centers in 2-(Pyrrolidin-1-ylmethyl)morpholine , it is used in studies that focus on enantioselective binding to proteins. Understanding how different stereoisomers of a drug interact with proteins can lead to the development of more targeted and effective treatments .

Chemical Biology

In chemical biology, 2-(Pyrrolidin-1-ylmethyl)morpholine is employed to explore biological systems at the molecular level. Its unique structure can be used to probe and modulate biological pathways, which is valuable for understanding disease pathology and identifying therapeutic interventions .

未来方向

作用机制

Target of Action

It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its target selectivity .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have diverse biological activities .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a key component of this compound, have been compared with the parent aromatic pyrrole and cyclopentane .

Action Environment

The influence of steric factors on the biological activity of compounds with a pyrrolidine ring has been investigated .

属性

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-5-11(4-1)8-9-7-10-3-6-12-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGVKXVKOAWGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562387 | |

| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-ylmethyl)morpholine | |

CAS RN |

128208-00-4 | |

| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)